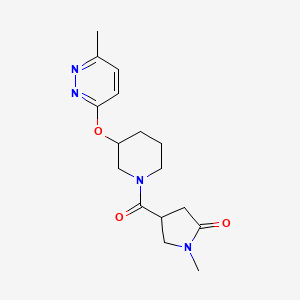
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, known by its CAS number 2034481-45-1, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
The compound has the following chemical characteristics:
- Molecular Formula : C16H22N4O3
- Molecular Weight : 318.37 g/mol
- Structure : The compound features a pyrrolidinone ring and a piperidine moiety, which are essential for its biological activity.
Research indicates that this compound acts as an inhibitor of certain ion channels, particularly the TRPC6 (transient receptor potential cation channel subfamily C member 6). The inhibition of TRPC6 has implications for various physiological processes, including calcium signaling and neuronal excitability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Assay Type | IC50 Value (µM) | Target |
|---|---|---|
| TRPC6 Inhibition | 25 | Ion Channel |
| Antibacterial Activity | 12.8 - 14.5 | Various Bacterial Strains |
| Cytotoxicity in Cancer Cells | >50 | Cancer Cell Lines |
These results suggest that the compound may have potential as both an antibacterial agent and an anticancer therapeutic.
Case Studies
- Antibacterial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. It showed promising results with MIC values ranging from 4.9 to 17 µM against E. coli and S. aureus, indicating strong antibacterial properties .
- TRPC6 Inhibition : In a pharmacological study, the compound was shown to inhibit TRPC6-mediated calcium influx in neuronal cells, which could be beneficial in treating disorders associated with calcium dysregulation .
Potential Therapeutic Applications
Given its biological activity, this compound has several potential therapeutic applications:
- Neurological Disorders : Due to its action on TRPC6 channels, it may be useful in conditions like neuropathic pain or epilepsy.
- Infectious Diseases : Its antibacterial properties suggest potential use in treating bacterial infections, particularly those resistant to standard antibiotics.
特性
IUPAC Name |
1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMUEZKOPDATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













